Cas no 27372-98-1 ([1,1'-Binaphthalene]-3,3',6,6'-tetrasulfonicacid,8,8'-dihydroxy-7,7'-bis[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-,sodium salt (1:6))

[1,1'-Binaphthalene]-3,3',6,6'-tetrasulfonicacid,8,8'-dihydroxy-7,7'-bis[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-,sodium salt (1:6) structure
27372-98-1 structure
Product Name:[1,1'-Binaphthalene]-3,3',6,6'-tetrasulfonicacid,8,8'-dihydroxy-7,7'-bis[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-,sodium salt (1:6)
Numero CAS:27372-98-1
MF:C40H20N4Na6O28S8
MW:1399.0554265976
CID:266929
PubChem ID:189949
Update Time:2025-04-19

[1,1'-Binaphthalene]-3,3',6,6'-tetrasulfonicacid,8,8'-dihydroxy-7,7'-bis[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-,sodium salt (1:6) Proprietà chimiche e fisiche

Nomi e identificatori

    • [1,1'-Binaphthalene]-3,3',6,6'-tetrasulfonicacid,8,8'-dihydroxy-7,7'-bis[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-,sodium salt (1:6)
    • LogP
    • [1,1'-Binaphthalene]-3,3',6,6'-tetrasulfonicacid,8,8'-dihydroxy-7,7'-bis[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-,s
    • hexasodium,(3Z)-3-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)hydrazinylidene]-5-[(7Z)-7-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)hydrazinylidene]-8-oxo-3,6-disulfonatonaphthalen-1-yl]-4-oxonaphthalene-2
    • (1,1'-Binaphthalene)-3,3',6,6'-tetrasulfonic acid, 8,8'-dihydroxy-7,7'-bis((8-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-,hexasodium salt
    • 27372-98-1
    • Inchi: 1S/C40H26N4O28S8.6Na/c45-29-13-23(77(61,62)63)3-15-1-21(75(55,56)57)11-27(35(15)29)41-43-37-31(79(67,68)69)7-17-5-19(73(49,50)51)9-25(33(17)39(37)47)26-10-20(74(52,53)54)6-18-8-32(80(70,71)72)38(40(48)34(18)26)44-42-28-12-22(76(58,59)60)2-16-4-24(78(64,65)66)14-30(46)36(16)28;;;;;;/h1-14,45-48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;;;/q;6*+1/p-6/b43-41+,44-42+;;;;;;
    • Chiave InChI: XODFCIZRPIKHCL-NLZHFEITSA-H
    • Sorrisi: S(C1=CC2C=C(C(=C(C=2C(=C1)C1=CC(=CC2C=C(C(=C(C1=2)O)/N=N/C1=CC(=CC2C=C(C=C(C1=2)O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])O)/N=N/C1C=C(C=C2C=C(C=C(C=12)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)[O-])(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Proprietà calcolate

  • Massa esatta: 1397.7418
  • Massa monoisotopica: 1397.7415911g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 32
  • Conta atomi pesanti: 86
  • Conta legami ruotabili: 7
  • Complessità: 3250
  • Conteggio di unità legate in modo Covalent: 7
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 649Ų

Proprietà sperimentali

  • PSA: 575.32

[1,1'-Binaphthalene]-3,3',6,6'-tetrasulfonicacid,8,8'-dihydroxy-7,7'-bis[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-,sodium salt (1:6) Letteratura correlata

Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.